Atipamezole

Description

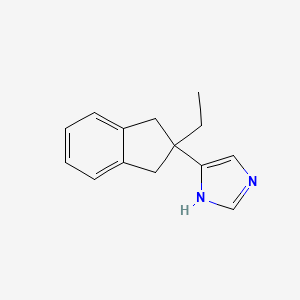

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWPZIDYAHLZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049135 | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104054-27-5 | |

| Record name | Atipamezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atipamezole Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole hydrochloride is a potent and selective α2-adrenergic receptor antagonist, widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists such as dexmedetomidine and medetomidine. Its rapid and reliable action makes it an indispensable tool in clinical practice. This technical guide provides an in-depth overview of the core chemical properties and stability of this compound hydrochloride, intended to support research, development, and quality control activities. The document details the physicochemical characteristics of the molecule, outlines its known stability profile, and provides comprehensive, though generalized, experimental protocols for forced degradation studies and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method development, and ensuring drug product quality. The key properties of this compound hydrochloride are summarized in the table below.

| Property | Value |

| Chemical Name | 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride[1] |

| CAS Number | 104075-48-1[2] |

| Molecular Formula | C₁₄H₁₆N₂ · HCl[1] |

| Molecular Weight | 248.75 g/mol [2][3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 211-215 °C |

| Solubility | |

| Water | Sparingly soluble in aqueous buffers. One source indicates a solubility of 0.0706 mg/mL. |

| Ethanol | Soluble (e.g., ~10 mg/mL) |

| DMSO | Soluble (e.g., ~10 mg/mL) |

| DMF | Soluble (e.g., ~1 mg/mL) |

| pKa (Strongest Basic) | 7.2 (predicted) |

Stability Profile

The stability of this compound hydrochloride is a critical attribute that can impact its safety, efficacy, and shelf-life. While specific public data on forced degradation studies are limited, information from product monographs and related literature provides insights into its general stability.

Storage and Handling: this compound hydrochloride as a solid is typically stored in well-closed containers at controlled room temperature or under refrigeration (2-8 °C). Formulated injectable solutions are stored at room temperature (20° to 25°C or 68-77°F) and should be protected from light. Once a vial is punctured, it is recommended to be used within a specified period, for instance, 90 days, to minimize the risk of contamination and degradation.

General Stability: The hydrochloride salt form of this compound enhances its stability and solubility for pharmaceutical use. The molecule is known to undergo hepatic metabolism, primarily through hydroxylation and glucuronidation. While this indicates pathways of biotransformation, it also suggests potential chemical liabilities that could be relevant under specific stress conditions.

Forced Degradation Studies: Experimental Protocol

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following protocols are generalized based on standard industry practices and regulatory guidelines.

Objective: To generate potential degradation products of this compound hydrochloride under various stress conditions.

3.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound hydrochloride in 0.1 M hydrochloric acid.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of this compound hydrochloride in 0.1 M sodium hydroxide.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound hydrochloride in purified water.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot and cool to room temperature.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

3.2. Oxidative Degradation

-

Prepare a solution of this compound hydrochloride in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3.3. Photolytic Degradation

-

Expose a solid sample of this compound hydrochloride and a solution of the drug to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be stored under the same conditions but protected from light.

-

After the exposure period, prepare solutions of both the exposed and control solid samples and dilute the exposed and control solutions with the mobile phase for HPLC analysis.

3.4. Thermal Degradation

-

Place a solid sample of this compound hydrochloride in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours).

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed sample and a control sample (stored at room temperature) in a suitable solvent and dilute with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method: Development and Validation Protocol

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its impurities and degradation products.

Objective: To develop and validate a specific, accurate, precise, and robust HPLC method for the determination of this compound hydrochloride and its degradation products.

4.1. Method Development

-

Column Selection: A reversed-phase column, such as a C18 or C8, is a common starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution, considering the pKa of this compound.

-

Detection Wavelength: Based on the UV spectrum of this compound hydrochloride, a suitable detection wavelength should be selected to ensure adequate sensitivity for both the parent drug and any potential degradation products.

-

Gradient Elution: A gradient elution program may be necessary to achieve adequate separation of all components within a reasonable run time.

4.2. Method Validation

The developed method should be validated according to ICH guidelines, including the following parameters:

-

System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution are evaluated.

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, is demonstrated by analyzing stressed samples and comparing the chromatograms to that of an unstressed sample. Peak purity analysis using a photodiode array detector is also recommended.

-

Linearity: The linearity of the method is established by analyzing a series of solutions of this compound hydrochloride at different concentrations. A linear relationship between peak area and concentration should be demonstrated.

-

Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference method.

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method is assessed by performing multiple analyses of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): The precision is evaluated by performing the analysis on different days, with different analysts, and on different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The robustness of the method is evaluated by intentionally varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the analytical results.

Visualizations

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Caption: Simplified signaling pathway of an α2-adrenergic receptor and the antagonistic action of this compound hydrochloride.

References

Atipamezole in Rodent Models: A Deep Dive into its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics of atipamezole, a potent and selective α2-adrenergic receptor antagonist, in commonly used rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its application in preclinical research, particularly in its role as a reversing agent for α2-agonist-induced sedation and for its potential in other areas of neuroscience research. This document synthesizes available quantitative data, details experimental methodologies, and provides visual representations of experimental workflows to support study design and data interpretation.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in rats, revealing dose-dependent and nonlinear kinetics. This nonlinearity is attributed to the saturation of its primary metabolic pathway. In contrast, comprehensive quantitative pharmacokinetic data in mice remains limited in publicly available literature.

This compound Pharmacokinetics in Rats

Studies in male Sprague-Dawley rats have demonstrated that this compound exhibits nonlinear pharmacokinetics, primarily due to the saturation of its metabolism by cytochrome P450 enzymes[1]. The key pharmacokinetic parameters following intravenous (IV) and intramuscular (IM) administration are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Intravenous Administration

| Dose (mg/kg) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | T½ (h) |

| 0.3 | 133 ± 27 | 2.29 ± 0.46 | 4.7 ± 0.8 | 1.4 ± 0.1 |

| 0.9 | 634 ± 118 | 1.45 ± 0.27 | 3.5 ± 0.6 | 1.7 ± 0.2 |

| 3.0 | 3260 ± 650 | 0.94 ± 0.19 | 2.8 ± 0.4 | 2.1 ± 0.2 |

| Data presented as mean ± standard deviation. | ||||

| AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; T½: Elimination half-life. | ||||

| (Source: Adapted from Li et al., 2020) |

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Intramuscular Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| 0.1 | 30 ± 8 | 0.17 ± 0.00 | 48 ± 10 | 1.3 ± 0.2 |

| 1.0 | 410 ± 111 | 0.25 ± 0.00 | 724 ± 145 | 1.5 ± 0.2 |

| 3.0 | 1583 ± 385 | 0.25 ± 0.00 | 3581 ± 859 | 2.0 ± 0.3 |

| Data presented as mean ± standard deviation. | ||||

| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. | ||||

| (Source: Adapted from Li et al., 2020) |

This compound Pharmacokinetics in Mice

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is rapidly absorbed following intramuscular administration in rodents, with peak plasma concentrations (Tmax) reached within approximately 10 to 15 minutes[2][3].

Distribution

This compound is extensively distributed into tissues. Notably, it readily crosses the blood-brain barrier, achieving concentrations in the brain that are two to three times higher than corresponding plasma levels[2][3]. This efficient central nervous system penetration is crucial for its effectiveness in reversing the sedative effects of α2-agonists.

Metabolism

The primary route of this compound elimination in rats is through extensive hepatic biotransformation. It has been identified as a pan-inhibitor of cytochrome P450 (CYP450) enzymes in rats, which is the underlying reason for its nonlinear pharmacokinetics. While the specific CYP450 isoforms responsible for its metabolism in rats have not been fully elucidated, this broad inhibitory action suggests that this compound has the potential for drug-drug interactions with compounds metabolized by this enzyme system.

Excretion

Metabolites of this compound are primarily excreted in the urine.

Experimental Protocols

The following sections detail typical methodologies for conducting pharmacokinetic studies of this compound in rodent models, based on established practices in the field.

Animal Models

-

Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used. For mice, strains such as C57BL/6 or CD-1 are often employed.

-

Health Status: Animals should be healthy and specific-pathogen-free.

-

Acclimatization: A minimum of a one-week acclimatization period under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) is recommended.

-

Housing: Animals are typically housed in individually ventilated cages with free access to standard rodent chow and water. A fasting period of approximately 12 hours may be required before drug administration.

Drug Administration and Dosing

-

Formulation: this compound is typically dissolved in a sterile vehicle such as saline for injection.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection, typically into the tail vein.

-

Intramuscular (IM): Injected into a major muscle mass, such as the quadriceps.

-

Subcutaneous (SC): Administered into the loose skin over the back or flank.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.

-

-

Dosing: Doses can range from 0.1 mg/kg to 3 mg/kg or higher, depending on the study's objectives.

Blood Sampling

-

Methodology: Serial blood samples are collected at predetermined time points. Common techniques include sampling from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery. Terminal blood collection can be performed via cardiac puncture.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then further processed for analysis.

-

Chromatography: Separation is achieved using a reverse-phase C18 column with a mobile phase gradient consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study of this compound in a rodent model.

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

This compound's Primary Mechanism of Action

The following diagram illustrates the direct antagonistic action of this compound at the α2-adrenergic receptor.

Caption: this compound competitively blocks α2-adrenergic receptors.

References

Atipamezole's Selectivity Profile for α2-Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole is a potent and selective α2-adrenoceptor antagonist, widely recognized for its role in veterinary medicine as a reversing agent for α2-agonist-induced sedation and analgesia.[1] Its high affinity for α2-adrenoceptors over α1-adrenoceptors makes it a valuable tool in pharmacological research.[2][3][4] This technical guide provides an in-depth analysis of this compound's binding affinity and selectivity for the different α2-adrenoceptor subtypes (α2A, α2B, and α2C), summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways. While this compound is a powerful and selective antagonist of α2-adrenoceptors in general, receptor binding studies have shown that it is not selective for the various subtypes of α2-adrenoceptors.[5]

Data Presentation: Quantitative Analysis of this compound Binding Affinity

The following tables summarize the binding affinities of this compound for α2-adrenoceptor subtypes, as well as its selectivity over α1-adrenoceptors and its interaction with imidazoline receptors. The data is compiled from various radioligand binding studies.

Table 1: this compound Binding Affinity (Ki/Kd in nM) for α2-Adrenoceptor Subtypes

| Receptor Subtype | Ki/Kd (nM) | Radioligand | Cell/Tissue Type | Reference |

| α2A | Comparable to α2B & α2C | Not Specified | Not Specified | |

| α2B | Comparable to α2A & α2C | Not Specified | Not Specified | |

| α2C | Comparable to α2A & α2B | Not Specified | Not Specified | |

| α2D (rodent specific) | Significantly higher affinity compared to yohimbine | Not Specified | Not Specified | |

| α2 (platelets) | 0.7 ± 0.21 (Kd) | [3H]this compound | Human Platelets |

Table 2: this compound α2/α1 Adrenoceptor Selectivity

| Parameter | Value | Radioligands | Tissue | Reference |

| α2/α1 Selectivity Ratio | 8526 | [3H]-clonidine (α2) & [3H]-prazosin (α1) | Not Specified |

Table 3: this compound Affinity for Imidazoline Receptors

| Receptor Type | Affinity | Notes | Reference |

| I2 Imidazoline Sites | Negligible | Unlike many other α2-adrenoceptor antagonists. | |

| Imidazoline Binding Sites (platelets) | Suggested by distinct binding profile | [3H]this compound binding suggests the presence of these sites. | |

| Non-adrenergic sites | [3H]this compound identifies an additional population of binding sites distinct from classical α2-adrenoceptors and I1/I2-imidazoline receptors in some tissues. | These sites are displaced by other α2-adrenergic imidazoles. |

Experimental Protocols: Radioligand Binding Assay for a2-Adrenoceptor Subtype Selectivity

The following is a generalized, detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenoceptor subtypes, based on commonly cited experimental practices.

1. Materials and Reagents:

-

Cell Lines: Stably transfected cell lines individually expressing human α2A, α2B, or α2C adrenoceptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand: A non-subtype-selective α2-adrenoceptor antagonist radioligand, such as [3H]Rauwolscine or [3H]MK-912.

-

Competitor Ligand: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Cell harvesting equipment (cell scrapers).

-

Homogenizer (e.g., Potter-Elvehjem).

-

High-speed refrigerated centrifuge.

-

Filtration manifold and vacuum pump.

-

Liquid scintillation counter.

2. Membrane Preparation:

-

Culture the transfected cells to a high density in appropriate growth media.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping and centrifuge at low speed (e.g., 500 x g for 10 minutes) to pellet the cells.

-

Resuspend the cell pellet in ice-cold assay buffer.

-

Homogenize the cell suspension on ice using a homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Discard the supernatant, resuspend the membrane pellet in fresh ice-cold assay buffer, and repeat the high-speed centrifugation step to wash the membranes.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations in aliquots at -80°C until use.

3. Competitive Binding Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg).

-

Radioligand at a fixed concentration (typically at or below its Kd value for the receptors).

-

Either assay buffer (for total binding), a high concentration of a non-labeled α2-antagonist like yohimbine (for non-specific binding), or the various concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a filtration manifold under vacuum.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Compare the Ki values obtained for each of the α2-adrenoceptor subtypes to determine the selectivity of this compound.

Signaling Pathways and Experimental Workflow Visualizations

α2-Adrenoceptor Signaling Pathway

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi. Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effectors. This compound, as an antagonist, blocks this signaling cascade by preventing agonist binding to the receptor.

Canonical Gi-mediated signaling pathway of the α2-adrenoceptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a compound like this compound.

A generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound is a highly potent and selective antagonist for α2-adrenoceptors, demonstrating a significantly higher affinity for α2 over α1 subtypes. However, current research indicates a lack of significant selectivity among the α2A, α2B, and α2C adrenoceptor subtypes. This profile makes this compound an excellent tool for studying the overall physiological and pharmacological roles of α2-adrenoceptors, though it may not be suitable for dissecting the specific functions of individual α2-subtypes. Further research with cell lines expressing single human α2-adrenoceptor subtypes is necessary to definitively characterize any subtle subtype selectivity that may exist. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VetFolio [vetfolio.com]

- 4. mixlab.com [mixlab.com]

- 5. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Atipamezole: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of atipamezole, a potent and selective α2-adrenergic receptor antagonist, in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in in vitro and in vivo research, as well as for the development of new pharmaceutical formulations. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary signaling pathway.

Core Concepts in this compound Research

This compound, with the chemical formula C₁₄H₁₆N₂, is a synthetic α2-adrenergic receptor antagonist.[1][2] It is widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.[1][3] Its high affinity and selectivity for α2-adrenoceptors make it a valuable tool in pharmacological research.[4] The hydrochloride salt of this compound is often used in pharmaceutical preparations to enhance its solubility and stability.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its bioavailability and efficacy. The following tables summarize the available quantitative solubility data for this compound and its hydrochloride salt in various common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Solubility | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | ≥30 mg/mL | ≥141.32 | |

| Dimethyl Sulfoxide (DMSO) | 42 mg/mL | 197.84 | |

| Ethanol | 42 mg/mL | 197.84 | |

| Water | 0.0706 mg/mL | 0.333 | |

| Water | Insoluble | - |

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | Molar Concentration (mM) | Source |

| Water | 75 mg/mL | 301.51 | |

| Water | 24.87 mg/mL | 100 | |

| Dimethyl Sulfoxide (DMSO) | ≥47 mg/mL | ≥188.94 | |

| Dimethyl Sulfoxide (DMSO) | 24.87 mg/mL | 100 | |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~40.2 | |

| Ethanol | ~10 mg/mL | ~40.2 | |

| Dimethylformamide (DMF) | ~1 mg/mL | ~4.02 | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~2.01 |

Note: The molecular weight of this compound is 212.29 g/mol and this compound Hydrochloride is 248.75 g/mol . Molar concentrations are calculated based on these values. The term "insoluble" for this compound in water likely refers to very low solubility, as a quantitative value is also reported. For this compound hydrochloride in aqueous buffers, it is sparingly soluble.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in preclinical research and drug development. The following are detailed methodologies for two common experimental protocols for determining the solubility of a compound like this compound.

The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (or its hydrochloride salt)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Place the container in a shaker with a constant temperature bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter to remove any remaining solid particles.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Nephelometry for Solubility Screening

Nephelometry is a high-throughput method used for the qualitative or quantitative assessment of aqueous solubility by measuring light scattering caused by suspended particles.

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution (typically in DMSO)

-

Aqueous buffer (e.g., PBS)

-

Microtiter plates (e.g., 96-well)

-

Nephelometer (microplate reader with light scattering detection)

-

Liquid handling system for serial dilutions

Procedure:

-

Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the aqueous buffer directly in the wells of a microtiter plate.

-

Incubation: Incubate the plate for a defined period to allow for any precipitation to occur.

-

Measurement: Place the microplate into the nephelometer. The instrument directs a laser beam through each well, and a detector measures the intensity of light scattered at an angle (commonly 90°) to the incident beam.

-

Data Analysis: The amount of scattered light is proportional to the concentration of insoluble particles. A sharp increase in the nephelometry signal indicates the concentration at which the compound precipitates from the solution, thus defining its kinetic solubility limit under the tested conditions. The results are often reported as Nephelometric Turbidity Units (NTU).

Visualizing this compound's Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound

This compound functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. The binding of an agonist (like norepinephrine or dexmedetomidine) to the α2-adrenergic receptor activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). By blocking the receptor, this compound prevents this signaling cascade.

Experimental Workflow for the Shake-Flask Method

The following diagram illustrates the key steps involved in determining the equilibrium solubility of a compound using the shake-flask method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H16N2 | CID 71310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Atipamezole: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist that has become an indispensable tool in veterinary medicine.[1][2][3] Primarily utilized to reverse the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine and medetomidine, its rapid onset and high therapeutic index have made it a cornerstone of safe anesthetic protocols in animals.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical pharmacology of this compound, tailored for professionals in drug development and scientific research. The document details synthetic pathways, presents key quantitative pharmacological data in structured tables, outlines experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and Development

This compound, chemically known as 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, was developed as a specific antagonist for the then-new generation of potent α2-adrenergic agonists used for veterinary sedation and analgesia. The discovery of this compound was a significant advancement in veterinary anesthesia, providing a reliable method to control the duration of sedation and expedite recovery. Its high selectivity for α2- over α1-adrenergic receptors minimizes side effects often associated with less selective antagonists like yohimbine. This compound was first approved for veterinary use in 1996 and is marketed under the trade name Antisedan®, among others. Beyond its primary use, research has explored its potential in treating other conditions, including anti-Parkinsonian effects and as an antidote for certain toxicities.

Synthesis of this compound

Several synthetic routes for this compound have been reported, with variations in starting materials and reaction conditions. A common and efficient method involves a multi-step synthesis starting from α,α'-dibromo-o-xylene and 2,4-pentanedione.

Representative Synthetic Pathway

A concise, four-step synthesis is outlined below. This pathway offers a practical approach to the laboratory-scale production of this compound.

Caption: A four-step synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a composite of reported synthetic methods and serves as a general guideline.

Step 1: Synthesis of 2-acetylindane In a round-bottom flask, α,α'-dibromo-o-xylene and 2,4-pentanedione are dissolved in a biphasic solvent system of toluene and water. Sodium hydroxide (NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) are added. The mixture is heated to 80°C with vigorous stirring. The reaction proceeds through an unstable diacetyl intermediate which undergoes cleavage to yield 2-acetylindane. After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-acetyl-2-ethylindane 2-acetylindane is dissolved in a suitable aprotic solvent, and a strong base such as potassium tert-butoxide (KOBu-t) is added to generate the enolate. Ethyl iodide is then added, and the reaction mixture is stirred until the alkylation is complete. The reaction is quenched, and the product is extracted, washed, and purified.

Step 3: Synthesis of 2-(1-bromoacetyl)-2-ethylindane 2-acetyl-2-ethylindane is dissolved in an appropriate solvent and treated with bromine (Br2). The reaction is monitored until the starting material is consumed. The product, 2-(1-bromoacetyl)-2-ethylindane, is then isolated and purified.

Step 4: Synthesis of this compound The purified 2-(1-bromoacetyl)-2-ethylindane is heated with formamide at approximately 160°C. This cyclization reaction forms the imidazole ring of this compound. The crude this compound is then purified, often by conversion to its hydrochloride salt, which can be crystallized from a suitable solvent system like ethyl acetate.

Pharmacological Profile

This compound's pharmacological effects are primarily mediated through its potent and selective antagonism of α2-adrenergic receptors.

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for all subtypes of the α2-adrenergic receptor and a significantly lower affinity for α1-adrenergic receptors, contributing to its favorable safety profile. Its selectivity for α2-receptors is substantially higher than that of other α-antagonists like yohimbine.

| Receptor Subtype | Ki (nM) | α2/α1 Selectivity Ratio | Reference |

| α2-Adrenergic | 1.6 | 8526 | |

| α2A-Adrenergic | 3.16 | ||

| α2B-Adrenergic | ~7.9 (pKi) | ||

| α2C-Adrenergic | ~8.5 (pKi) | ||

| α1-Adrenergic | 1949.84 |

Table 1: Receptor Binding Affinities of this compound

This compound has been shown to have negligible affinity for other receptor types, including serotonergic, dopaminergic, muscarinic, histaminergic, and opioid receptors, highlighting its specificity.

Pharmacokinetics

This compound is rapidly absorbed following intramuscular injection, with peak plasma concentrations reached within approximately 10 minutes in dogs. It readily crosses the blood-brain barrier, achieving concentrations in the brain that are two to three times higher than in the plasma. The elimination half-life is approximately 2.6 hours in dogs and 1.3 hours in rats. This compound is extensively metabolized in the liver, and the metabolites are primarily excreted in the urine.

| Parameter | Value (in dogs) | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~10 minutes | |

| Elimination Half-life (t1/2) | 2.6 hours | |

| Metabolism | Hepatic | |

| Excretion | Primarily Renal |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by an agonist (like norepinephrine or dexmedetomidine), inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the inhibition of norepinephrine release from presynaptic neurons.

By blocking these receptors, this compound prevents the agonist-induced inhibition of adenylyl cyclase, leading to a restoration of cAMP levels and an increase in norepinephrine release in the synaptic cleft. This enhanced noradrenergic activity in the central and peripheral nervous systems counteracts the sedative, analgesic, and cardiovascular depressive effects of α2-agonists.

Caption: Mechanism of action of this compound at the synapse.

Preclinical Evaluation: Experimental Protocols

The preclinical assessment of this compound involves a series of in vitro and in vivo experiments to characterize its pharmacological properties.

In Vitro: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2- and other adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the desired human or animal adrenergic receptor subtype (e.g., α2A, α2B, α2C, α1A, α1B, α1D) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: A fixed concentration of a specific radiolabeled ligand (e.g., [3H]-clonidine for α2-receptors or [3H]-prazosin for α1-receptors) is incubated with the prepared cell membranes.

-

Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Reversal of Sedation in a Rodent Model

Objective: To evaluate the efficacy of this compound in reversing the sedative effects of an α2-agonist.

Methodology:

-

Animal Model: Male Wistar rats or a suitable mouse strain are used.

-

Induction of Sedation: Animals are administered a standardized dose of an α2-agonist, such as dexmedetomidine (e.g., 0.1 mg/kg, intraperitoneally).

-

Assessment of Sedation: Sedation is assessed by measuring the loss of the righting reflex. The animal is placed on its back, and the time taken to right itself is recorded. The loss of the righting reflex is confirmed when the animal remains on its back for a predetermined period (e.g., >30 seconds).

-

Administration of this compound: Once a stable level of sedation is achieved, animals are treated with either vehicle (control) or varying doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, subcutaneously).

-

Measurement of Recovery: The time to recovery of the righting reflex is recorded. Other behavioral parameters such as locomotor activity can also be assessed.

-

Data Analysis: The dose of this compound that produces a 50% reduction in the duration of sedation (ED50) can be calculated.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and selective α2-adrenergic receptor antagonist with a firmly established role in veterinary medicine. Its discovery and development have significantly enhanced the safety and control of anesthetic procedures in animals. The synthetic pathways to this compound are efficient, and its pharmacological profile is well-defined, with high receptor selectivity and predictable pharmacokinetics. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel α2-adrenergic receptor modulators. For drug development professionals and researchers, this compound serves as a benchmark compound for the design and evaluation of new drugs targeting the adrenergic system.

References

Atipamezole's Binding Affinity for Alpha-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of atipamezole, a potent and selective alpha-2 adrenergic receptor antagonist. This compound is a critical tool in both veterinary medicine and pharmacological research, valued for its ability to reverse the effects of alpha-2 adrenergic agonists. This document provides a comprehensive overview of its binding affinity, the experimental protocols used to determine these properties, and the underlying signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits high affinity for all subtypes of the alpha-2 adrenergic receptor. The following table summarizes the quantitative data on its binding affinity (Ki values) for human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of other ligands; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Alpha-2A | [³H]-Rauwolscine | S115 | 1.81 | [1] |

| Alpha-2B | [³H]-Rauwolscine | S115 | 5.81 | [1] |

| Alpha-2C | [³H]-Rauwolscine | S115 | 0.96 | [1] |

Note: While specific Ki values for the alpha-2D adrenergic receptor subtype (predominantly found in some animal species, not humans) are not consistently reported in a comparative manner with the human subtypes, studies indicate that this compound possesses a significantly high affinity for this subtype as well. In fact, its affinity for the alpha-2D receptor is approximately 100-fold higher than that of yohimbine[2].

This compound's high affinity across all alpha-2 receptor subtypes underscores its non-selective antagonist profile within this receptor family[3]. This contrasts with other antagonists like yohimbine, which shows a significantly lower affinity for the alpha-2D subtype. Furthermore, this compound demonstrates a remarkable selectivity for alpha-2 receptors over alpha-1 receptors, with a selectivity ratio of 8526, far exceeding that of yohimbine (40) and idazoxan (27).

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology for a typical experiment.

Objective

To determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptor subtypes by measuring its ability to displace a radiolabeled antagonist, such as [³H]-rauwolscine or [³H]-atipamezole, from the receptors.

Materials

-

Receptor Source: Membranes from cell lines stably expressing a specific human alpha-2 adrenergic receptor subtype (e.g., Shionogi 115 mouse mammary tumor cells).

-

Radioligand: [³H]-rauwolscine or [³H]-atipamezole.

-

Competitor: Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-2 antagonist (e.g., 10 µM phentolamine).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (e.g., [³H]-rauwolscine at a concentration near its Kd).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

For determining non-specific binding, a high concentration of a non-radiolabeled antagonist is added instead of this compound.

-

The reaction is initiated by adding the membrane preparation to each well.

-

-

-

Incubation:

-

The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Alpha-2 Adrenergic Receptor Signaling Pathway

This compound, as an antagonist, blocks the signaling cascade initiated by the binding of an agonist (like norepinephrine) to the alpha-2 adrenergic receptor. The canonical signaling pathway is depicted below.

Caption: Alpha-2 adrenergic receptor signaling pathway.

References

- 1. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]this compound and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of this compound, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Atipamezole's Impact on Physiological Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole, a potent and selective α2-adrenergic receptor antagonist, plays a critical role in veterinary medicine as a reversal agent for sedative and analgesic effects induced by α2-agonists such as dexmedetomidine and medetomidine.[1][2] Its mechanism of action, centered on the competitive inhibition of α2-adrenoceptors, leads to a cascade of physiological responses that restore homeostasis.[2] This technical guide provides an in-depth analysis of this compound's impact on physiological systems, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at α2-adrenergic receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that, when activated by endogenous agonists like norepinephrine and epinephrine, inhibit the production of cyclic AMP (cAMP) through the activation of an inhibitory G-protein (Gi).[3] By blocking these receptors, this compound prevents this inhibitory effect, leading to an increase in cAMP levels and, consequently, an increase in the release of norepinephrine from presynaptic nerve terminals. This surge in norepinephrine activity is the primary driver of the reversal of sedation, analgesia, and the cardiovascular and respiratory depression caused by α2-agonists.

The following diagram illustrates the signaling pathway of an α2-adrenergic receptor and the antagonistic action of this compound.

Impact on Physiological Systems

Cardiovascular System

This compound administration leads to a rapid reversal of the bradycardia and hypertension induced by α2-agonists. The blockade of peripheral α2-adrenoceptors causes vasodilation, which can result in a transient decrease in blood pressure. This is typically followed by an increase in heart rate and a return of cardiac output to baseline levels.

| Parameter | Species | Dosage | Effect | Reference |

| Heart Rate | Dog | 5-10 fold the medetomidine dose (IM) | Significant increase from medetomidine-induced depression. | |

| Cat | 0.5 mg/kg (IM) | Normalization of heart rate after medetomidine administration. | ||

| Cynomolgus Macaque | 0.5 mg/kg (IM) | Significant increase for 60 minutes. | ||

| Mean Arterial Pressure (MAP) | Dog | 5-10 fold the medetomidine dose (IM) | Transient decrease, followed by stabilization. | |

| Cat | 25 or 50 μg/kg (IM) | Short-lasting but severe arterial hypotension. | ||

| Cynomolgus Macaque | 0.5 mg/kg (IM) | Significant decrease at 10 minutes. | ||

| Cardiac Output | Cat | 25 or 50 μg/kg (IM) | No significant difference after this compound administration. | |

| Cat | 0.5 mg/kg (IM) | Normalization of cardiac output. |

Respiratory System

The respiratory depression caused by α2-agonists is effectively reversed by this compound. Administration of this compound leads to an increase in respiratory frequency and arterial PO2.

| Parameter | Species | Dosage | Effect | Reference |

| Respiratory Frequency | Dog | 5-10 fold the medetomidine dose (IM) | Significant increase from medetomidine-induced depression. | |

| Arterial PO2 | Dog | 5-10 fold the medetomidine dose (IM) | Significant increase. |

Central Nervous System

This compound rapidly reverses the sedative and analgesic effects of α2-agonists, leading to arousal and increased alertness. The time to standing and ambulation is significantly reduced following this compound administration. Low doses of this compound have been shown to have beneficial effects on cognitive functions such as alertness and learning in experimental animals.

| Parameter | Species | Dosage | Effect | Reference |

| Reversal of Sedation | Dog | 5-fold the medetomidine dose (IM) | Rapid reversal of sedation. | |

| Time to Standing | Dog | 5-fold the medetomidine dose (IM) | Arousal is usually apparent within 5 to 10 minutes. | |

| Cognitive Function | Rat | Low doses | Beneficial effects on alertness, selective attention, planning, learning, and recall. | |

| Human | Up to 30 mg/subject | No subjective side effects. | ||

| Human | 100 mg/subject | Motor restlessness. |

Experimental Protocols

The following section outlines a generalized experimental workflow for assessing the physiological effects of this compound in an animal model.

A more detailed methodology for a key experiment is provided below:

Objective: To evaluate the cardiovascular effects of this compound in reversing dexmedetomidine-induced sedation in felines.

Animals: Adult domestic shorthair cats, determined to be healthy through physical examination and bloodwork.

Experimental Design: A randomized, crossover design with a washout period between treatments.

Procedure:

-

Anesthesia and Instrumentation: Anesthesia is induced with isoflurane. The animal is instrumented for monitoring of heart rate, direct arterial blood pressure, and cardiac output.

-

Baseline Measurements: Baseline physiological parameters are recorded.

-

Dexmedetomidine Administration: Dexmedetomidine is administered intravenously at a specified dose (e.g., 5 μg/kg).

-

Post-Dexmedetomidine Measurements: Physiological parameters are recorded again after the effects of dexmedetomidine have stabilized.

-

This compound Administration: this compound is administered intramuscularly at varying doses (e.g., 25 μg/kg and 50 μg/kg) or a saline placebo.

-

Post-Atipamezole Monitoring: Physiological parameters are monitored continuously and recorded at specific time points (e.g., 15, 30, 60, and 120 minutes) after this compound administration.

-

Data Analysis: Hemodynamic variables are compared among treatment groups and over time using appropriate statistical methods.

Conclusion

This compound is a highly effective and selective α2-adrenergic receptor antagonist that reliably reverses the physiological effects of α2-agonists. Its impact on cardiovascular, respiratory, and central nervous systems is well-documented, making it an indispensable tool in veterinary anesthesia and a subject of interest for further research in other areas, including potential therapeutic applications in humans. The data and protocols presented in this guide provide a comprehensive overview for professionals in the field, facilitating a deeper understanding of this compound's role in maintaining physiological homeostasis.

References

Methodological & Application

Application Notes and Protocols for Atipamezole Dosage Calculation in Reversing Dexmedetomidine-Induced Sedation in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexmedetomidine, a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary medicine and preclinical research to induce sedation, analgesia, and anxiolysis.[1][2][3] Its effects are mediated through the activation of α2-adrenoceptors in the central and peripheral nervous systems.[1][4] While effective, the profound sedative and physiological effects of dexmedetomidine often necessitate reversal to facilitate rapid recovery, particularly in a research setting. Atipamezole, a synthetic α2-adrenergic receptor antagonist, serves as a reliable reversal agent by competitively displacing dexmedetomidine from α2-adrenoceptors, thereby rapidly abolishing its sedative and analgesic effects. This document provides detailed application notes and protocols for the accurate calculation and administration of this compound to reverse dexmedetomidine-induced sedation in mice.

Data Presentation

Quantitative Data Summary

The following tables summarize the recommended dosages and concentrations for dexmedetomidine and this compound administration in mice based on peer-reviewed literature and established laboratory guidelines.

Table 1: Dexmedetomidine Dosage and Concentration for Mice

| Parameter | Value | Reference |

| Dosage Range | 0.025 - 1 mg/kg | |

| Typical Sedative Dose | 0.5 - 1 mg/kg | |

| Stock Concentration | 0.5 mg/mL | |

| Route of Administration | Intraperitoneal (IP), Subcutaneous (SC) |

Table 2: this compound Dosage and Concentration for Reversal in Mice

| Parameter | Value | Reference |

| Dosage Range | 0.5 - 2.5 mg/kg | |

| Recommended Reversal Dose | 1 mg/kg | |

| Stock Concentration | 5 mg/mL | |

| Working Concentration | 0.1 - 0.25 mg/mL | |

| Route of Administration | Intraperitoneal (IP), Subcutaneous (SC), Intramuscular (IM) |

Table 3: this compound to Dexmedetomidine Dosage Ratio

| Dexmedetomidine Dose (mg/kg) | This compound Dose (mg/kg) | Ratio (this compound:Dexmedetomidine) |

| 1 | 1 | 1:1 |

| 0.5 | 1 | 2:1 |

| 1 | 2.5 | 2.5:1 |

Note: The optimal ratio can vary depending on the depth and duration of anesthesia required for the specific experimental procedure.

Experimental Protocols

Protocol 1: Preparation of Dexmedetomidine and this compound Solutions

Objective: To prepare sterile solutions of dexmedetomidine and this compound for administration to mice.

Materials:

-

Dexmedetomidine hydrochloride (e.g., 0.5 mg/mL stock solution)

-

This compound hydrochloride (e.g., 5 mg/mL stock solution)

-

Sterile 0.9% saline

-

Sterile vials

-

Syringes and needles

Procedure for Dexmedetomidine Dilution (Example for 0.5 mg/kg dose in a 25g mouse):

-

Calculate the required dose: 0.5 mg/kg * 0.025 kg = 0.0125 mg.

-

Calculate the volume of stock solution needed: 0.0125 mg / 0.5 mg/mL = 0.025 mL.

-

For accurate dosing, it is recommended to dilute the stock solution. To prepare a 0.05 mg/mL working solution, dilute 1 mL of 0.5 mg/mL dexmedetomidine stock with 9 mL of sterile saline.

-

The required volume of the working solution would be: 0.0125 mg / 0.05 mg/mL = 0.25 mL.

Procedure for this compound Dilution (Example for 1 mg/kg dose in a 25g mouse):

-

Calculate the required dose: 1 mg/kg * 0.025 kg = 0.025 mg.

-

To prepare a 0.1 mg/mL working solution, dilute 0.2 mL of 5 mg/mL this compound stock into 9.8 mL of sterile saline.

-

The required volume of the working solution would be: 0.025 mg / 0.1 mg/mL = 0.25 mL.

Protocol 2: Induction of Sedation with Dexmedetomidine and Reversal with this compound

Objective: To induce a state of sedation in mice using dexmedetomidine and subsequently reverse the effects with this compound.

Materials:

-

Prepared dexmedetomidine solution

-

Prepared this compound solution

-

Mouse scale

-

Appropriate size syringes and needles (e.g., 27-30 gauge)

-

Heating pad to maintain body temperature

-

Timer

Procedure:

-

Pre-anesthetic Preparation:

-

Weigh the mouse accurately to determine the correct dosage.

-

Ensure the mouse is in a calm state before injection.

-

-

Induction of Sedation:

-

Administer the calculated dose of dexmedetomidine via the desired route (IP or SC are common).

-

Place the mouse in a warm, quiet environment and monitor for the onset of sedation (typically within 5-10 minutes). Signs include loss of righting reflex and decreased respiratory rate.

-

-

Experimental Procedure:

-

Once the desired level of sedation is achieved, proceed with the experimental procedure.

-

Continuously monitor the mouse's respiratory rate and body temperature.

-

-

Reversal of Sedation:

-

Following the experimental procedure, administer the calculated dose of this compound via the desired route (IP or SC).

-

The time to reversal is typically rapid, with mice showing signs of arousal within 5-10 minutes.

-

-

Post-reversal Monitoring:

-

Monitor the mouse until it is fully ambulatory and has returned to normal behavior.

-

Provide supportive care as needed, such as maintaining warmth.

-

Mandatory Visualization

Signaling Pathways

Caption: Dexmedetomidine and this compound Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Dexmedetomidine Reversal.

Disclaimer: These protocols and dosage recommendations are intended for guidance in a research setting. It is imperative that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines and with appropriate veterinary consultation. Individual responses to anesthetic agents can vary, and careful monitoring is essential.

References

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Subcutaneous Atipamezole Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of atipamezole via the intraperitoneal (IP) and subcutaneous (SC) routes in rats for the reversal of α2-adrenergic agonist-induced sedation. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and relevant signaling pathways.

This compound is a potent and selective α2-adrenergic receptor antagonist widely used in veterinary medicine to reverse the sedative and analgesic effects of agents like xylazine and (dex)medetomidine.[1][2] Its use in laboratory rats is crucial for expediting recovery from anesthesia, thereby reducing the risk of peri-anesthetic complications. The choice of administration route can influence the onset and efficacy of the reversal. While both intraperitoneal and subcutaneous routes are commonly employed, direct comparative studies in rats are limited. This document summarizes the existing data to aid researchers in selecting the appropriate route for their experimental needs.

Data Presentation: Quantitative Comparison of Administration Routes

The following tables summarize the available quantitative data on recovery times following intraperitoneal and subcutaneous administration of this compound in rats. It is important to note that this data is compiled from different studies using varying anesthetic protocols and this compound doses, and as such, a direct comparison should be made with caution.

Table 1: Intraperitoneal (IP) this compound Administration and Recovery in Rats

| Anesthetic Protocol | This compound Dose (IP) | Mean Recovery Time (Righting Reflex) | Reference |

| Ketamine (70 mg/kg) + Xylazine (10 mg/kg) | 0.1 mg/kg | 3.66 ± 1.09 minutes | [3] |

Table 2: Subcutaneous (SC) this compound Administration and Recovery in Rats

| Anesthetic Protocol | This compound Dose (SC) | Mean Recovery Time | Reference |

| Medetomidine, Midazolam, and Butorphanol Cocktail | 0.15 mg/kg | 14.2 ± 5.0 minutes | |

| Medetomidine, Midazolam, and Butorphanol Cocktail | 0.75 mg/kg | 5.8 ± 1.9 minutes |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its use in rats.

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound in rats.

Protocol 1: Preparation of this compound Solution

Objective: To prepare a diluted this compound solution suitable for accurate dosing in rats.

Materials:

-

This compound (5 mg/mL commercial solution)

-

Sterile saline (0.9% NaCl) or sterile water for injection

-

Sterile syringes and needles

-

Sterile vials

Procedure:

-

For a 1 mg/mL solution:

-

Aseptically withdraw 2 mL of the 5 mg/mL this compound solution.

-

Add the 2 mL of this compound to 8 mL of sterile saline in a sterile vial.

-

Gently mix the solution. The final concentration will be 1 mg/mL.

-

-

For a 0.25 mg/mL solution:

-

Aseptically withdraw 0.5 mL of the 5 mg/mL this compound solution.

-

Add the 0.5 mL of this compound to 9.5 mL of sterile saline or sterile water in a sterile vial (a 1:20 dilution).

-

Gently mix the solution. The final concentration will be 0.25 mg/mL.

-

-

Labeling:

-

Clearly label the vial with the drug name ("this compound"), the final concentration, the date of preparation, and the expiry date (typically 30 days after dilution unless otherwise specified).

-

Protocol 2: Intraperitoneal (IP) Administration of this compound

Objective: To correctly administer this compound into the peritoneal cavity of a rat.

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile syringe (e.g., 1 mL) and needle (23-25 gauge)

-

Rat restraint device or assistant

Procedure:

-

Dose Calculation: Calculate the required volume of the diluted this compound solution based on the rat's body weight and the desired dose (e.g., 0.1 mg/kg).

-

Animal Restraint:

-

Firmly restrain the rat, ensuring control of the head and body.

-

Tilt the rat's head downwards at a slight angle to allow the abdominal organs to move away from the injection site.

-

-

Injection Site Identification:

-

Locate the lower right or left abdominal quadrant. The injection should be made off the midline to avoid the urinary bladder and major blood vessels.

-

-

Injection:

-

Insert the needle at an approximately 15-20 degree angle into the identified quadrant.

-

Aspirate slightly to ensure no blood or urine is drawn back. If fluid is aspirated, withdraw the needle and select a new site with a fresh needle.

-

If aspiration is clear, inject the calculated volume of this compound solution smoothly.

-

-

Post-injection:

-

Withdraw the needle and return the rat to a clean cage.

-

Monitor the animal for recovery of the righting reflex and a return to normal behavior.

-

Protocol 3: Subcutaneous (SC) Administration of this compound

Objective: To correctly administer this compound into the subcutaneous space of a rat.

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile syringe (e.g., 1 mL) and needle (23-25 gauge)

-

Rat restraint device or assistant

Procedure:

-

Dose Calculation: Calculate the required volume of the diluted this compound solution based on the rat's body weight and the desired dose (e.g., 0.15-0.75 mg/kg).

-

Animal Restraint:

-

Securely restrain the rat on a flat surface.

-

-

Injection Site Identification:

-

The preferred site for SC injections is the loose skin over the back, between the shoulder blades.

-

-

Injection:

-

Gently lift the skin to create a "tent."

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Aspirate slightly to ensure the needle has not entered a blood vessel.

-

If aspiration is clear, inject the calculated volume of this compound solution. A small bleb should be visible under the skin.

-

-

Post-injection:

-

Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

-

Return the rat to a clean cage and monitor for recovery.

-

Comparative Considerations

-

Absorption: Intraperitoneal administration generally results in faster absorption into the systemic circulation compared to the subcutaneous route. This may lead to a quicker onset of action for this compound administered via the IP route.

-

Ease of Administration: Subcutaneous injection is often considered technically easier and may be associated with a lower risk of accidental injection into abdominal organs compared to the IP route.

-

Local Irritation: While this compound is generally well-tolerated, the SC route may be preferred for substances that could cause peritoneal irritation.

-

Efficacy: The available data, although not from direct comparative studies, suggests that both routes are effective in reversing α2-agonist-induced sedation in rats. The choice of dose appears to be a more critical factor in determining the speed of recovery.